molecular formula C11H11N3 B061796 (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile CAS No. 167980-30-5

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

Cat. No. B061796
CAS RN: 167980-30-5
M. Wt: 185.22 g/mol
InChI Key: BPRBGPQPKWEUAR-UHFFFAOYSA-N
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Description

“(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” is a chemical compound with the molecular formula C11H11N3 . It is a solid substance and is part of a class of compounds known as benzimidazoles .


Molecular Structure Analysis

The InChI code for “(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” is 1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 . This indicates the presence of a benzimidazole ring with two methyl groups at positions 5 and 6, and an acetonitrile group attached to the nitrogen of the benzimidazole ring .


Physical And Chemical Properties Analysis

“(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” is a solid substance . Its molecular weight is 185.23 Da . The compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide .

Scientific Research Applications

Chemical Structure and Properties

“(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” is a benzimidazole derivative. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Biological Significance

Benzimidazole derivatives, including “(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile”, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study .

Medicinal Chemistry

Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities. The specific medicinal properties of “(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” may vary based on its structural features and substituent .

Research Applications

In scientific research, “(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” may find applications due to its unique structural characteristics. Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Antiparasitic Activities

As a part of the search for new antiparasitic activities of an old drug (Bnz), a series of novel 2- (2-amino-5 (6)-nitro-1 H -benzimidazol-1-yl)- N -arylacetamide benzoanalogues of this drug were synthesized .

Generation of Other Compounds

The experimental results show a material balance between the reactant and the product, i.e., the consumption of the amount of reactant (2,4-dimethyl3-arylazo-6-thiopyrimidine) parallels the generation of the amount of 4,6-dimethyl-5- [2- (2-methylprop-1-enyl)-1Hbenzimidazol- [1-yl]pyrimidine-2 (5H)-thione .

Safety And Hazards

“(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” is classified as a combustible solid . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBGPQPKWEUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588660
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

CAS RN

167980-30-5
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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